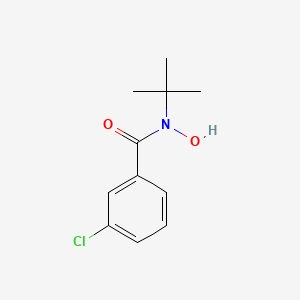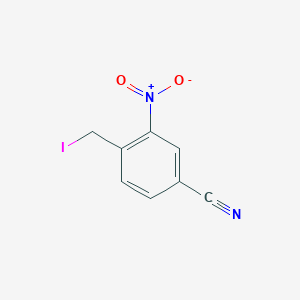
Cyclohexyl(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(triphenyl)phosphanium chloride is a phosphonium salt that features a cyclohexyl group and three phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the formation of ylides for Wittig reactions.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with cyclohexyl chloride. The reaction typically involves heating the reactants in an inert solvent such as toluene or benzene. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the cyclohexyl chloride, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Cyclohexyl(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with strong bases such as sodium hydride or butyllithium to form the corresponding ylide. This ylide can then react with aldehydes or ketones to form alkenes.
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products:
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
科学研究应用
Cyclohexyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction to form alkenes. It also serves as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
作用机制
The primary mechanism of action for cyclohexyl(triphenyl)phosphanium chloride involves the formation of ylides. In the Wittig reaction, the compound reacts with a base to form a ylide, which then undergoes a [2+2] cycloaddition with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the reactivity of the ylide with carbonyl compounds.
相似化合物的比较
Cyclohexyl(triphenyl)phosphanium chloride can be compared with other phosphonium salts such as:
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides for Wittig reactions.
Methoxymethyl(triphenyl)phosphonium chloride: Another phosphonium salt used in similar reactions but with different reactivity due to the presence of a methoxymethyl group.
Triphenylphosphine dichloride: Used in the conversion of alcohols to alkyl chlorides.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
91949-56-3 |
|---|---|
分子式 |
C24H26ClP |
分子量 |
380.9 g/mol |
IUPAC 名称 |
cyclohexyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C24H26P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 |
InChI 键 |
MTPHIACAOIMRIZ-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)






![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)


